molecular formula C8H9FN2 B12930306 3-(Azetidin-3-yl)-2-fluoropyridine

3-(Azetidin-3-yl)-2-fluoropyridine

Cat. No.: B12930306
M. Wt: 152.17 g/mol
InChI Key: RCNHLGUCVDTSGP-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-2-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a nucleophilic substitution reaction to introduce the fluoropyridine group .

Industrial Production Methods

Industrial production of 3-(Azetidin-3-yl)-2-fluoropyridine often employs green chemistry principles to minimize environmental impact. This includes the use of less hazardous reagents and solvents, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield azetidine oxides, while nucleophilic substitution at the fluoropyridine site can produce a variety of substituted pyridines .

Scientific Research Applications

3-(Azetidin-3-yl)-2-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s overall biological activity. These interactions can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-2-fluoropyridine is unique due to the presence of both the azetidine ring and the fluoropyridine moiety. This combination can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-fluoropyridine

InChI

InChI=1S/C8H9FN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

RCNHLGUCVDTSGP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(N=CC=C2)F

Origin of Product

United States

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